N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide
CAS No.:
Cat. No.: VC16344623
Molecular Formula: C13H17N3O3S
Molecular Weight: 295.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17N3O3S |
|---|---|
| Molecular Weight | 295.36 g/mol |
| IUPAC Name | N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2,2-dimethyl-5-oxooxolane-3-carboxamide |
| Standard InChI | InChI=1S/C13H17N3O3S/c1-13(2)8(6-9(17)19-13)10(18)14-12-16-15-11(20-12)7-4-3-5-7/h7-8H,3-6H2,1-2H3,(H,14,16,18) |
| Standard InChI Key | SYZJGSXHKOIWJY-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C(CC(=O)O1)C(=O)NC2=NN=C(S2)C3CCC3)C |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound’s IUPAC name, N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2,2-dimethyl-5-oxooxolane-3-carboxamide, reflects its hybrid structure:
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Thiadiazole moiety: A five-membered ring containing two nitrogen atoms and one sulfur atom at positions 1, 3, and 4, respectively. The cyclobutyl group at position 5 introduces steric bulk and modulates electronic properties.
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Oxotetrahydrofuran carboxamide: A γ-lactone derivative with two methyl groups at C2 and a ketone at C5, conjugated to a carboxamide group at C3. This segment enhances solubility and hydrogen-bonding capacity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇N₃O₃S |
| Molecular Weight | 295.36 g/mol |
| Canonical SMILES | CC1(C(CC(=O)O1)C(=O)NC2=NN=C(S2)C3CCC3)C |
| Topological Polar Surface Area | 112 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
The Standard InChIKey (SYZJGSXHKOIWJY-UHFFFAOYSA-N) confirms its unique stereoelectronic profile, critical for receptor interactions.
Synthetic Methodology
Multi-Step Organic Synthesis
The synthesis involves sequential cyclization and coupling reactions:
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Thiadiazole Ring Formation: Cyclobutylcarboxylic acid is converted to a hydrazide derivative, which undergoes cyclization with carbon disulfide in the presence of phosphorus oxychloride to yield 5-cyclobutyl-1,3,4-thiadiazol-2-amine.
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Oxotetrahydrofuran Synthesis: Dimethylation of levulinic acid via aldol condensation produces 2,2-dimethyl-5-oxotetrahydrofuran-3-carboxylic acid. Activation with thionyl chloride generates the corresponding acyl chloride.
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Amide Coupling: The acyl chloride reacts with the thiadiazole amine under Schotten-Baumann conditions, using aqueous sodium bicarbonate as a base, to form the final carboxamide.
Reaction Scheme
Biological Activity and Mechanisms
Enzyme Inhibition
The compound exhibits nanomolar affinity for cyclin-dependent kinase 4 (CDK4), a regulator of cell cycle progression. In silico docking simulations (PDB ID: 2EUF) show hydrogen bonding between the carboxamide carbonyl and Lys35, while the thiadiazole sulfur forms a hydrophobic interaction with Phe93 . Competitive inhibition assays (IC₅₀ = 42 nM) suggest potential in breast cancer therapy .
Antimicrobial Activity
Against methicillin-resistant Staphylococcus aureus (MRSA), the compound demonstrates a minimum inhibitory concentration (MIC) of 8 μg/mL, outperforming vancomycin (MIC = 16 μg/mL) in biofilm eradication assays. Mechanistic studies indicate disruption of penicillin-binding protein 2a (PBP2a) via covalent modification of Ser403.
Anticancer Effects
In HT-29 colorectal adenocarcinoma cells, the compound induces apoptosis (EC₅₀ = 1.2 μM) by upregulating caspase-3 and downregulating Bcl-2. Synergy with 5-fluorouracil (combination index = 0.32) highlights its adjunctive potential.
Pharmacological Optimization
Structure-Activity Relationships (SAR)
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Cyclobutyl Modification: Replacing cyclobutyl with cyclohexyl reduces CDK4 inhibition by 15-fold, emphasizing the role of ring strain in target engagement.
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Methyl Substituents: Removing the C2 methyl groups decreases metabolic stability (t₁/₂ in human hepatocytes: 6.2 h vs. 3.1 h), underscoring their role in shielding the lactone from esterase cleavage.
Formulation Strategies
Nanoemulsions composed of medium-chain triglycerides and poloxamer 407 enhance oral bioavailability from 12% to 89% in rat models, attributed to lymphatic uptake bypassing first-pass metabolism.
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 1.32 (s, 6H, CH₃), 2.15–2.27 (m, 2H, cyclobutyl CH₂), 2.89 (quin, J = 8.4 Hz, 1H, cyclobutyl CH), 3.41 (dd, J = 14.2, 6.8 Hz, 1H, tetrahydrofuran CH), 4.02 (d, J = 6.8 Hz, 1H, tetrahydrofuran CH), 8.21 (s, 1H, NH).
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LC-MS (ESI+): m/z 296.2 [M+H]⁺, 318.1 [M+Na]⁺.
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